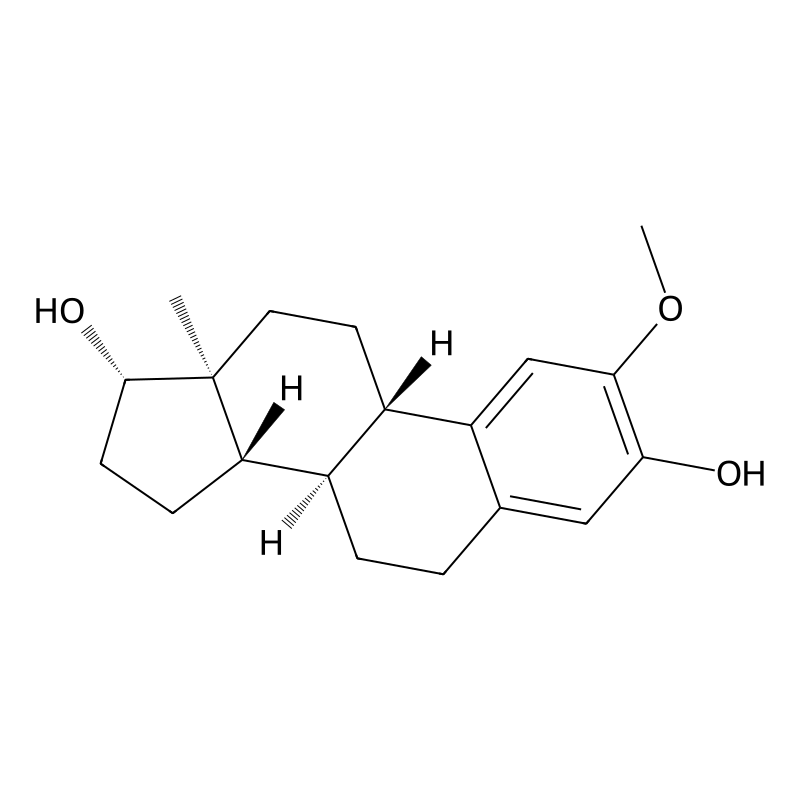

2-Methoxyestradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

2-Methoxyestradiol physiological metabolite estradiol

Biochemistry and Quantitative Biological Activities

Formation and Metabolism 2-ME₂ is endogenously produced from 17β-estradiol (E₂) via a two-step enzymatic process [1] [2]:

- Hydroxylation: Cytochrome P450 enzymes (CYP1A1 and CYP3A4) convert E₂ to 2-Hydroxyestradiol (2-OE₂) [2].

- Methylation: Catechol-O-methyltransferase (COMT) then methylates 2-OE₂ to form 2-Methoxyestradiol (2-ME₂) [1] [2].

This metabolite can be converted back to catechol estrogens by CYP enzymes or eliminated via glucuronidation [2]. COMT is ubiquitous, meaning 2-ME₂ can be produced in various tissues including the liver, kidney, and brain [2].

Key Quantitative Bioactivities The table below summarizes the potent, often receptor-independent, biological activities of 2-ME₂.

| Biological Activity | Experimental System (Cell Line/Model) | Effective Concentration/Outcome | Key Mechanisms & Notes |

|---|---|---|---|

| Anti-proliferation | Microglia (BV2 cells) [1] | ~3x more potent than estradiol [1] | ER-independent; involves CYP/COMT metabolism [1] |

| NCI 60 cancer cell line panel [2] | IC₅₀: 0.08 - 5.0 µM [2] | ER-independent [2] | |

| Anti-angiogenesis | HUVEC growth inhibition assay [3] | 60-fold more potent than 2-ME₂ [3] | Disrupts tubulin polymerization; inhibits HIF-1α [4] |

| Apoptosis Induction | Oligodendroglial precursor cells (Oli-neu) [5] | ≥ 1 µM [5] | ↑ Caspase-3/7, PARP cleavage; ↑ p53, p21, p27 [5] |

| Inhibition of Microglial Activation | BV2 cells + LPS [1] | Inhibits iNOS & COX-2 expression [1] | Reduces pro-inflammatory responses [1] |

| Inhibition of Ferroptosis | BEAS-2B cells + Chronic Intermittent Hypoxia (CIH) [6] | 20 mg/kg in rat CIH model [6] | Inhibits HIF-1α/SLC7A11 pathway [6] |

Detailed Experimental Protocols

To assist in experimental replication, here are detailed methodologies from key studies on 2-ME₂.

1. Cell Proliferation and DNA Synthesis Assay (Microglia) This protocol assesses the anti-mitogenic effects of 2-ME₂ [1].

- Cell Line: BV2 murine microglial cells.

- Culture Conditions: Standard conditions in DMEM with 10% FBS, glutamine, and antibiotics.

- Growth Arrest & Stimulation:

- Subconfluent cells are growth-arrested for 24 hours in phenol-red-free medium with 0.1% charcoal-stripped FBS.

- Growth is induced with 2.5% FBS in the presence or absence of test compounds.

- Test Compounds: 2-ME₂, 2-OE₂, estradiol, ER agonists/antagonists (e.g., ICI-182,780), metabolic inhibitors (e.g., CYP inhibitor ABT, COMT inhibitor OR486), or inducers (e.g., phenobarbital).

- Proliferation Readouts:

- DNA Synthesis: Measured via [³H]thymidine incorporation.

- Cell Number: Directly counted.

- Cell Viability: Assessed using an MTT assay.

2. Apoptosis and Endoreduplication Assay (Oligodendroglial Precursor Cells) This protocol evaluates the dual actions of 2-ME₂ on cell death and cell cycle disruption [5].

- Cell Line: Oli-neu mouse oligodendroglial precursor cell line.

- Treatment: Cells are treated with varying concentrations of 2-ME₂ (e.g., from nM to µM range) for specified durations.

- Apoptosis Analysis:

- Western Blotting: For cleavage of caspase-3, caspase-7, and PARP.

- Phosphatidylserine Externalization: Detected using Annexin V staining (APOPercentage assay).

- Mitochondrial Function: Assessed to confirm apoptotic pathways.

- Endoreduplication Analysis:

- Flow Cytometry & Microscopy: To measure DNA content and identify polyploid cells (whole-genome duplication).

- Western Blotting: For key regulators like p53, cyclin E, JNK1/2, ppRB, survivin.

- Inhibition Studies: Use p53 inhibitor (e.g., pifithrin-α) to confirm the pathway's role.

3. In Vivo Model of Lung Injury and Treatment This protocol demonstrates the efficacy of 2-ME₂ in a disease model [6].

- Animal Model: Adult Sprague-Dawley (SD) rats.

- CIH Model: Rats are placed in an intermittent hypoxic chamber for 8 hours daily for 12 weeks to simulate conditions like obstructive sleep apnea.

- Drug Treatment:

- Compound: 2-ME₂.

- Dosage and Route: 20 mg/kg, administered intraperitoneally.

- Vehicle: Solution containing 8% DMSO, 40% PEG300, 2% Tween 80, and 50% normal saline.

- Treatment Schedule: Administered daily for the final 4 weeks of the 12-week CIH exposure.

- Tissue Analysis:

- Histology: Lung tissue sections are stained with H&E (for lung injury scoring) and Masson's trichrome (for collagen deposition).

- Molecular Analysis: Western blotting and qRT-PCR to analyze HIF-1α, SLC7A11, and ferroptosis-related genes (e.g., GPX4).

Signaling Pathways and Mechanisms

2-ME₂ exerts its effects through multiple, context-dependent signaling pathways. The following diagram integrates its key mechanisms of action across different biological processes.

Integrated signaling mechanisms of this compound (2-ME₂) across biological contexts

Pharmacokinetics and Drug Development Challenges

Despite its promise, the development of 2-ME₂ as a therapeutic agent faces significant pharmacokinetic hurdles.

Key Challenges:

- Low Aqueous Solubility: Inherent property of the molecule [2].

- Extensive First-Pass Metabolism: Rapid glucuronidation in the liver and intestine leads to very low systemic exposure [2].

- Low Oral Bioavailability: Reported to be only 1-2% in humans and rodents [3] [2]. One study found no 2-ME₂ detectable in plasma after a 10 mg/kg oral dose in rats, while a modified derivative remained detectable for 24 hours [3].

- High Inter-patient Variability: Observed in clinical trials [2].

Strategies to Overcome Limitations:

- Novel Formulations: Development of nanocrystalline dispersions (e.g., Panzem) to enhance solubility and exposure [4] [2].

- Prodrug Approaches: Synthesis of sulfamoylated derivatives like 2-MeOE2bisMATE, which demonstrates higher potency, resistance to metabolism, and significantly improved oral bioavailability (85% in rats) [3] [2].

- Structural Analogs: Creating compounds that retain efficacy while improving metabolic stability [2].

Conclusion and Future Perspectives

This compound is a multifaceted endogenous metabolite with compelling mechanisms of action against various proliferative and inflammatory diseases. Its ability to target microtubules, HIF-1α, p53, and ferroptosis pathways underscores its broad potential.

Future work should focus on optimizing drug delivery systems to overcome pharmacokinetic limitations and validating its efficacy in combination therapies, particularly for conditions like glioblastoma and fibrotic diseases where current options are limited. Understanding and circumventing resistance mechanisms, such as therapy-induced endoreduplication, will be crucial for successful clinical application [5].

References

- 1. This compound, an endogenous 17β-estradiol ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Promises of this compound and Its Drug ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and efficacy of 2-methoxyoestradiol and ... [pmc.ncbi.nlm.nih.gov]

- 4. 2 Methoxyestradiol - an overview [sciencedirect.com]

- 5. - 2 , an Endogenous 17β- Methoxyestradiol Metabolite... Estradiol [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates lung injury induced by ... [nature.com]

Comprehensive Technical Analysis: 2-ME's Anticancer Mechanism via nNOS

Core Mechanism: From nNOS Induction to Cancer Cell Death

The following diagram illustrates the key pathway through which 2-ME exerts its cytotoxic effects.

2-ME anticancer mechanism pathway.

Detailed Explanation of the Mechanism

- nNOS Induction and Nuclear Hijacking: 2-ME selectively induces the expression of nNOS and promotes its translocation into the cell nucleus [1]. This is a critical step, as it positions the enzyme close to its target, genomic DNA.

- Enzymatic Uncoupling and RNS Generation: Under conditions of a low tetrahydrobiopterin (BH4) to dihydrobiopterin (BH2) ratio—often found in cancer cells—nNOS becomes "uncoupled" [1]. Instead of producing nitric oxide (•NO), the uncoupled enzyme primarily generates superoxide (O₂•⁻) and other reactive species [1] [2].

- Formation of Damaging RNS: The superoxide produced rapidly reacts with the •NO that is still present to form peroxynitrite (ONOO⁻). Peroxynitrite and its derivatives, such as nitrogen dioxide (•NO₂), are powerful oxidizing and nitrating agents [1].

- Irreversible DNA Damage: These RNS, particularly peroxynitrite and nitrogen dioxide, directly damage DNA, with a high affinity for the guanine base [1]. This damage triggers genomic instability and activates pro-apoptotic signaling cascades, ultimately leading to cancer cell death [1] [3].

Key Experimental Models and Efficacy Data

The primary model for investigating this mechanism is the metastatic human osteosarcoma cell line (143B) [1] [3]. The tables below summarize the cytotoxic effects of 2-ME and the relative damaging potential of different RNS.

Table 1: Antiproliferative and Pro-apoptotic Effects of 2-ME in OS 143B Cells [3]

| Assay Type | Treatment Condition | Result | Experimental Context |

|---|---|---|---|

| MTT (Cell Viability) | 10 μM 2-ME, 24h | ~69% inhibition of viability | Concentration-dependent effect from 0.8-50 μM |

| Apoptosis (Annexin V/PI) | 10 μM 2-ME, 24h | 36.3% ± 3.5% apoptotic cells | Significant induction of programmed cell death |

| Necrosis (Annexin V/PI) | 10 μM 2-ME, 24h | 26.2% ± 4% necrotic cells | Induction of non-programmed cell death |

Table 2: Reactivity of Key RNS Involved in 2-ME Mechanism [1]

| Reactive Nitrogen Species (RNS) | Key Property in 2-ME Mechanism |

|---|---|

| Peroxynitrous Acid (ONOOH) | Highest calculated affinity for guanine base in DNA |

| Peroxynitrite (ONOO⁻) | Directly forms from •NO and O₂•⁻; high DNA damaging potential |

| Nitrogen Dioxide (•NO₂) | Forms from peroxynitrous acid and/or •NO auto-oxidation |

| Nitric Oxide (•NO) | Precursor molecule; lower direct damaging affinity |

Detailed Experimental Protocols

To study this mechanism, specific methodologies are required to detect the elusive RNS and nNOS localization.

Concurrent Real-Time Measurement of •NO and ONOO⁻

This protocol uses porphyrinic microsensors to detect •NO and ONOO⁻ release in single cells [1].

- Cell Preparation and Stimulation: Culture metastatic osteosarcoma 143B cells. Prior to measurement, pre-treat cells for 30 minutes with or without a specific nNOS antagonist (e.g., 10 μM L-NDBA). Replace the medium with phenol-red and serum-free MEM. Stimulate maximum nNOS activity by injecting calcium ionophore A23187 (1.0 μM) [1].

- Sensor Specifications: Use a module of two carbon-fiber microsensors. The •NO sensor is electroplated with nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl) porphyrin and supercoated with Nafion. The ONOO⁻ sensor is electroplated with Mn(III)-[2,2]paracyclophanyl porphyrin and supercoated with poly(4-vinylpyridine) [1].

- Electrochemical Detection: Position the sensor module 10 ± 1 μm from the cell surface using a micromanipulator. Use a three-electrode system with a constant potential of 650 mV for •NO detection and -450 mV for ONOO⁻ detection. Record the current responses (proportional to local concentrations) continuously with a potentiostat [1].

- Calibration: Calibrate each sensor separately with •NO or ONOO⁻ standards prior to the experiment [1].

Workflow for Identifying Active nNOS Pools in Nerve Terminals

This methodology, used in gut varicosities, is crucial for understanding the fraction of nNOS that is catalytically active and can be adapted for cancer cell research [4].

Experimental workflow for nNOS activity analysis.

- Key Reagents and Buffers:

- Homogenization Buffer: 0.3M sucrose, 0.1M sodium phosphate, 1 mM EGTA, pH 7.4, supplemented with protease and phosphatase inhibitors [4].

- Critical Antibodies: Anti-C-terminal nNOS (total nNOS), anti-N-terminal nNOS (PDZ domain-containing nNOS), anti-calmodulin (CaM), anti-serine847-phospho-nNOS (inactive form) [4].

- Subcellular Fractionation:

- Low-speed spin (1,000 g): Remove undissociated tissue (P1 pellet).

- Medium-speed spin (4,000 g): Collect nuclear fraction (P2 pellet).

- High-speed ultracentrifugation (25,000 rpm): The resulting pellet (P3) is the crude varicosity/nerve terminal fraction. Resuspend this pellet in calcium-replete Krebs buffer for further purification and analysis [4].

- Analysis of nNOS Pools:

- Use low-temperature SDS-PAGE to preserve nNOS dimers and identify different isoforms (nNOSα, nNOSβ) [4].

- Perform co-immunoprecipitation with calmodulin (CaM) to separate the active (CaM-bound) nNOS fraction from the inactive (CaM-lacking) pool [4].

- Correlate findings with a functional in vitro NO production assay to confirm that only the CaM-bound dimeric nNOSα is catalytically active [4].

Research Implications and Future Directions

The elucidation of 2-ME's nNOS-dependent mechanism opens several promising avenues for cancer therapy and research.

- Targeting nNOS Uncoupling: The mechanism suggests that inducing or exploiting nNOS uncoupling could be a viable strategy in cancers with low BH4/BH2 ratios [1].

- Overcoming Chemoresistance: As 2-ME triggers a unique cell death pathway via nuclear nitro-oxidative stress, it may help overcome resistance to conventional chemotherapeutics that target different pathways [1] [3].

- Dual Facets and Therapeutic Window: Research highlights that 2-ME's induction of nNOS and nitro-oxidative stress also has neurotoxic potential [3]. This underscores the necessity for targeted delivery systems or compounds that selectively induce this pathway in cancer cells while sparing healthy neurons.

- Biomarker Development: The formation of 3-nitrotyrosine (3-NT), a stable fingerprint of RNS activity, serves as a key biomarker for this mechanism [3]. Its detection in tumors could be used to identify patients likely to respond to nNOS-targeting therapies.

References

- 1. Modification of DNA structure by reactive nitrogen species as ... [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Nitric Oxide Synthase in Vascular Physiology ... [frontiersin.org]

- 3. Neuronal Nitric Oxide Synthase Induction in the ... [mdpi.com]

- 4. Active and inactive pools of nNOS in the nerve terminals ... [pmc.ncbi.nlm.nih.gov]

2-Methoxyestradiol structure and properties

Chemical and Pharmacological Profile

The table below summarizes the core structural and pharmacological properties of 2ME2:

| Property | Description |

|---|---|

| Systematic Name | (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol [1] |

| Molecular Formula | C₁₉H₂₆O₃ [1] |

| Molecular Weight | 302.414 g·mol⁻¹ [1] |

| CAS Number | 362-07-2 [1] [2] |

| Trade Name | Panzem [1] [3] |

| Modality | Small Molecule [3] |

| Solubility | Poor aqueous solubility [4] |

| Estrogen Receptor (ER) Binding | Very low affinity (~2000-fold lower than estradiol) [1] |

| GPER Binding | High-affinity agonist (Kd ~10 nM) [1] |

Mechanisms of Action and Molecular Targets

2ME2 exerts its effects through several key mechanisms, which are summarized in the following diagram and detailed in the table below:

Key pathways and effects of 2-Methoxyestradiol.

| Target/Pathway | Observed Effect | Functional Outcome |

|---|---|---|

| HIF-1α | Inhibition of transcriptional activity [5] [2] | Reduces angiogenesis (VEGF) & induces ferroptosis [5] [6] |

| Microtubules | Binds to colchicine site, disrupts polymerization [4] [2] | Cell cycle arrest (G2/M phase) & apoptosis [7] [4] |

| Apoptosis Pathways | Upregulates Death Receptor 5 (DR5); induces caspase-3 cleavage; promotes pro-apoptotic histone modifications (γH2Ax, phH3ser10) [8] [2] | Caspase-dependent apoptosis [8] |

| PKCδ / p38 MAPK Signaling | Catalytic activation of PKCδ, leading to p38 MAPK phosphorylation [8] | Key mediator of pro-apoptotic effects in cancer cells [8] |

| Reactive Oxygen Species (ROS) | Generation of nitro-oxidative stress [9] | DNA damage and apoptosis [9] |

Key Experimental Protocols

To evaluate the activity of 2ME2 in a research setting, several standard experimental approaches are used.

Cell Proliferation and Viability Assays

These assays measure the compound's ability to inhibit cell growth or induce cell death.

- Common Methods: Cell Counting Kit-8 (CCK-8) assay [5] and MTS assay [7].

- Typical Procedure:

- Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate.

- After 24 hours, treat with a concentration gradient of 2ME2 (e.g., 1-20 μM) for 24-72 hours.

- Add the reagent (e.g., CCK-8, MTS) and incubate for 1-4 hours.

- Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader.

- Calculate cell viability as a percentage relative to the solvent-treated control group [5] [7].

Flow Cytometry for Apoptosis and Cell Cycle

This technique quantifies the proportion of cells undergoing apoptosis or arrested in a specific phase of the cell cycle.

- Apoptosis Detection with Annexin V/PI:

- Harvest treated cells (e.g., after 24 hours of 2ME2 exposure) by trypsinization.

- Wash cells with ice-cold PBS.

- Resuspend cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

- Analyze stained cells using a flow cytometer. Early apoptotic cells are Annexin V positive/PI negative, while late apoptotic/dead cells are positive for both [9] [7].

- Cell Cycle Analysis:

Western Blot Analysis

This method detects changes in protein expression and phosphorylation status in response to 2ME2 treatment.

- Procedure:

- Lyse cells after treatment to extract total protein.

- Separate proteins (e.g., 30-60 μg per lane) by SDS-PAGE gel electrophoresis.

- Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

- Block the membrane with 5% bovine serum albumin (BSA) for 1 hour.

- Incubate with primary antibodies (e.g., against HIF-1α, cleaved caspase-3, γH2Ax, PKCδ) overnight at 4°C.

- Incubate with fluorescent or HRP-conjugated secondary antibodies for 1 hour.

- Visualize and quantify protein bands using an appropriate imaging system [5] [7] [8].

Clinical Development and Challenges

Despite promising pre-clinical results, the development of 2ME2 as a drug has faced significant hurdles.

| Aspect | Status and Details |

|---|---|

| Clinical Status | Clinical development suspended/discontinued as of 2015 [1]. |

| Major Hurdles | Poor oral bioavailability and rapid hepatic metabolism [1] [4]. |

| Trials Conducted | Phase I and II trials for various cancers (e.g., breast cancer, ovarian cancer, multiple myeloma) [1] [3]. |

| Derivative Development | Synthesis of analogs (e.g., 2-[(dimethylamino)methyl]-oestradiol, STX-140) to improve solubility, potency, and metabolic stability [1] [4]. |

Potential as a Biomarker

Research has explored whether endogenous 2ME2 levels could serve as a diagnostic or prognostic biomarker:

- Neurodegenerative Disease: Plasma levels of methoxyestrogens and H₂O₂ were significantly increased in Parkinson's Disease (PD) patients compared to healthy controls, suggesting a potential role as a combined biomarker [9].

- Cancer: A study on malignant melanoma found that serum 2ME2 levels were not significantly different from healthy controls and did not correlate with disease stage, indicating it is not a suitable prognostic factor for this cancer [10].

2ME2 remains an important molecule in chemical biology for pathway analysis. Its main value for drug development professionals may lie as a proof-of-concept compound, with current research focused on creating more pharmacokinetically favorable derivatives [1] [4].

References

- 1. - 2 - Wikipedia Methoxyestradiol [en.wikipedia.org]

- 2. - 2 | CAS 362-07-2 | SCBT - Santa Cruz Biotechnology Methoxyestradiol [scbt.com]

- 3. - 2 : Uses, Interactions... | DrugBank Online Methoxyestradiol [go.drugbank.com]

- 4. A Novel this compound Derivative: Disrupting Mitosis ... [mdpi.com]

- 5. 2‐Methoxyestradiol Inhibits the Oxygen‐Sensing Pathway in ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates lung injury induced by ... [nature.com]

- 7. This compound inhibits the malignant behavior of triple ... [frontiersin.org]

- 8. The pro-apoptotic actions of this compound against ... [oncotarget.com]

- 9. This compound and Hydrogen Peroxide as Promising ... [link.springer.com]

- 10. Evaluation of this compound serum levels as a potential ... [pmc.ncbi.nlm.nih.gov]

Endogenous 2-Methoxyestradiol in Pregnancy: A Technical Guide for Researchers and Drug Development Professionals

Introduction and Biological Significance

2-Methoxyestradiol (2-ME2) is a significant endogenous metabolite of 17β-estradiol, formed through the enzymatic activity of catechol-O-methyltransferase (COMT) [1] [2]. Unlike its parent compound, 2-ME2 exhibits less than 1% affinity for estrogen receptors and executes many of its effects through estrogen receptor-independent pathways, including disruption of microtubule polymerization and inhibition of hypoxia-inducible factor-1α (HIF-1α) [3] [2]. During pregnancy, 2-ME2 plays a crucial dual role: it is essential for maintaining placental homeostasis by regulating cytotrophoblast differentiation and function under low oxygen tension, while also exhibiting potent antiangiogenic and pro-apoptotic properties in various non-placental cell systems [3] [1] [2]. The physiological concentration of 2-ME2 in blood during pregnancy ranges from 30 pM to 30 nM, though pharmacologically relevant concentrations often involve micromolar ranges [4]. This compound has gained substantial research interest not only for its role in normal pregnancy but also for its therapeutic potential in cancer treatment and its association with pregnancy-related pathologies, particularly preeclampsia.

Quantitative Analysis of 2-ME2 Levels in Physiological and Pathological States

Serum and Plasma Concentrations

Table 1: 2-ME2 Concentrations in Maternal Circulation During Pregnancy

| Population/Sample Type | 2-ME2 Concentration (Mean ± SEM or as stated) | Sample Size (n) | Measurement Technique | Citation |

|---|---|---|---|---|

| Normotensive Pregnant Women (3rd Trimester) | 2906.43 ± 200.69 pg/mL (Plasma) | 73 | ELISA (Cayman Chemical) | [1] |

| Preeclamptic Pregnant Women (3rd Trimester) | 1818.41 ± 189.25 pg/mL (Plasma) | 53 | ELISA (Cayman Chemical) | [1] |

| Non-Pregnant Healthy Controls | 138.7 pg/mL (Serum) | 10 | ELISA (Cayman Chemical) | [5] |

| Pregnant Women (2nd Trimester - Positive Control) | 258.4 pg/mL (Serum) | 15 | ELISA (Cayman Chemical) | [5] |

| Full Term Controls | Elevated levels (specific values not provided) | - | ELISA | [6] |

| Mild Preeclampsia (mPE) | 23% decrease vs. full term | - | ELISA | [6] |

| Severe Preeclampsia (sPE) | 32% decrease vs. full term | - | ELISA | [6] |

Distribution in Other Biological Fluids

Table 2: 2-ME2 Levels in Various Biological Fluids in Pregnancy

| Biological Fluid | 2-ME2 Level Relative to Maternal Serum | Significance/Association |

|---|---|---|

| Cord Blood | Significantly decreased | No correlation found with complications of prematurity (BPD, NEC, IVH, ROP) [7] |

| Breast Milk | Significantly decreased | [7] |

| Amniotic Fluid | Significantly decreased | [7] |

| Preterm Controls | Lower than full-term controls | Suggests 2-ME2 increases with gestational progression [6] |

Association with Pregnancy Pathologies

Preeclampsia

Multiple clinical studies have consistently demonstrated that 2-ME2 levels are significantly reduced in women who develop preeclampsia compared to those with normotensive pregnancies [1] [2] [6]. This reduction shows a clear relationship with disease severity, with severe preeclampsia cases exhibiting more pronounced decreases in 2-ME2 (32% reduction) compared to mild preeclampsia (23% reduction) [6]. Furthermore, 2-ME2 values demonstrate significant negative correlations with clinical indices of preeclampsia severity, including systolic arterial pressure and the degree of proteinuria [1]. Research indicates that women with preeclampsia who had lower 2-ME2 levels presented with more serious clinical situations and required more aggressive therapeutic interventions [1].

The relationship between 2-ME2 and established angiogenic biomarkers in preeclampsia has also been investigated. 2-ME2 levels in patients with preeclampsia and the overall population show significant correlations with concentrations of soluble fms-like tyrosine kinase 1 (sFlt-1) and placental growth factor (PlGF), two key factors implicated in the angiogenic imbalance characteristic of preeclampsia [1]. The risk of developing preeclampsia demonstrates a clear inverse relationship with circulating 2-ME2 levels, with the odds of preeclampsia decreasing as 2-ME2 concentrations increase [1].

Biological Plausibility and Mechanistic Insights

The association between reduced 2-ME2 levels and preeclampsia is supported by strong biological plausibility. 2-ME2 appears critical for trophoblast differentiation and invasion during placental development. Under hypoxic conditions similar to those in early pregnancy, 2-ME2 promotes trophoblast cell migration in vitro, suggesting that decreased 2-ME2 levels may inhibit proper trophoblast invasion, potentially contributing to the defective placentation characteristic of preeclampsia [6]. Additionally, 2-ME2 inhibits the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that accumulates under hypoxic conditions and promotes the expression of various genes including sFlt-1, which is markedly elevated in preeclampsia [2].

Relationship between 2-ME2 biosynthesis and its protective role against preeclampsia development. 2-ME2 inhibits HIF-1α stabilization, reducing sFlt-1 expression and promoting trophoblast function.

Analytical Methods for 2-ME2 Quantification

ELISA-Based Methodologies

The most commonly employed method for measuring 2-ME2 in clinical studies involves enzyme-linked immunosorbent assay (ELISA). The protocol typically follows the manufacturer's instructions for commercial kits (e.g., Cayman Chemical Company, No. 582261) with specific modifications for plasma/serum samples [1] [5]. The critical steps include:

- Sample Collection: Venous blood drawn into EDTA-containing tubes for plasma or dry tubes for serum, followed by centrifugation at 2500 rpm for 7 minutes within one hour of collection [1].

- Sample Extraction: A double solvent procedure using ethanol and methylene chloride. Briefly, ethanol (1.5 mL) is added to plasma samples (0.5 mL, in duplicate), vortexed, and centrifuged at 1250×g for 10 minutes. Supernatants are evaporated at 30°C under vacuum overnight, reconstituted in 0.5 mL of ultrapure water, and extracted three times with methylene chloride. The final methylene chloride layer is evaporated and reconstituted in assay buffer [1].

- Assay Procedure: Based on competitive binding between free 2-ME2 and a 2-ME2 tracer for a limited number of rabbit antiserum 2-ME2 specific binding sites. The optical density is measured using an ELISA reader, and concentrations are calculated against a standard curve [1] [5].

Advanced LC-MS/MS Methods

While ELISA remains widely used, more advanced techniques are being developed to improve accuracy and sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization has emerged as a promising approach for 2-ME2 quantification [8]. This method offers enhanced specificity and lower limits of quantification compared to immunoassays. The derivatization process typically uses reagents such as 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to improve ionization efficiency and detection sensitivity [8]. Although specific protocol details are limited in the available literature, this methodology represents the cutting edge in 2-ME2 analytical techniques and should be considered for research requiring high precision measurements.

Experimental Models and Functional Assays

Cell Culture Models

Table 3: In Vitro Models for Studying 2-ME2 Effects in Pregnancy Context

| Cell Type | Origin/Source | Key Applications | Pregnancy-Specific Findings |

|---|---|---|---|

| Primary Ovine Uterine Artery Endothelial Cells (UAECs) | Ovine uterine arteries | Capillary tube formation, apoptosis, microtubular structure assessment | Pregnancy protects UAECs from antiangiogenic effects of 2-ME2; P-UAECs maintain capillary tube formation despite 2-ME2 treatment [3] |

| HTR-8/SVneo | Human trophoblast cell line | Cell proliferation, migration assays under normoxic (20% O₂) and hypoxic (2.5% O₂) conditions | 2-ME2 suppresses proliferation under 20% O₂ but promotes migration under 2.5% O₂, mimicking in vivo conditions [6] |

| MCF-7 | Human breast cancer | Cytotoxicity, apoptosis, cell cycle progression | Used for general mechanistic studies of 2-ME2 effects [4] |

Key Functional Assays

5.2.1 Capillary Tube Formation Assay

This assay evaluates the antiangiogenic properties of 2-ME2 using growth factor-reduced Matrigel [3]. The standard protocol includes:

- Coating wells with diluted Matrigel and incubation at 37°C for 1 hour

- Plating 1×10⁵ serum-starved endothelial cells per well

- Treating with vehicle control, 17β-estradiol (10⁻⁸ mol/L), or 2-ME2 (10⁻⁹ to 10⁻⁶ mol/L)

- Incubating at 37°C and evaluating capillary-like structure formation at 6 hours after staining with Calcein-AM or crystal violet

- Quantifying tube formation using image analysis software (e.g., Metamorph) for parameters including mean tube length, mean tube area, branch points, and connected sets [3]

5.2.2 Apoptosis Assays

Flow cytometry with Annexin V-FITC/propidium iodide staining is commonly employed to assess 2-ME2-induced apoptosis [3] [4]. Additional apoptosis-related measurements include:

- Caspase-3 concentration determination

- mRNA expression analysis of Bax and Bcl-2

- Assessment of reactive oxygen species (ROS) generation [4]

5.2.3 Cell Migration and Invasion Assays

Transwell systems with or without Matrigel coating are used to evaluate 2-ME2 effects on trophoblast and cancer cell migration and invasion [6] [9]. These assays are particularly relevant for understanding how 2-ME2 influences trophoblast function during placental development.

Experimental workflow for 2-ME2 analysis, covering both quantitative measurement techniques and functional biological assays.

Drug Delivery Systems and Therapeutic Applications

Despite its promising biological activities, 2-ME2 faces challenges as a therapeutic agent due to unfavorable pharmacokinetic characteristics, particularly poor absorption after oral administration and limited cellular permeability [4]. To address these limitations, advanced drug delivery systems are being developed:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS represent a promising approach to enhance the bioavailability and efficacy of 2-ME2 [4]. The optimization process typically involves:

- A three-component system comprising oil phase (e.g., cumin oil, 15-30%), surfactant (e.g., Tween 80, 25-40%), and co-surfactant (e.g., propylene glycol, 30-50%)

- Experimental designs such as D-optimal mixture to identify optimal component ratios

- Characterization of droplet size (aiming for <100 nm), zeta potential, polydispersity index, and drug release profile [4]

The optimized 2-ME2-SNEDDS has demonstrated significantly enhanced anti-proliferative and pro-apoptotic activities compared to raw 2-ME2 in MCF-7 breast cancer cells, associated with cyclin D1 down-regulation, cell cycle arrest at G0/G1 and G2/M phases, modulation of Bax/Bcl-2 expression in favor of apoptosis, increased caspase-3 concentration, and enhanced generation of reactive oxygen species [4].

Conclusion and Research Implications

Endogenous this compound represents a crucial biological mediator in pregnancy with dual functionality—maintaining essential placental development while exhibiting protective antiangiogenic properties. The well-established association between reduced 2-ME2 levels and preeclampsia severity underscores its potential both as a biomarker for pregnancy complications and as a therapeutic target. Future research directions should focus on:

- Validating 2-ME2 as a clinical biomarker for early detection of preeclampsia

- Developing targeted delivery systems for 2-ME2 in pregnancy-related disorders

- Further elucidating the molecular mechanisms by which 2-ME2 exerts its differential effects in various physiological and pathological states

- Exploring the therapeutic potential of 2-ME2 beyond pregnancy, particularly in oncology applications

References

- 1. This compound Plasma Levels Are Associated With ... [pmc.ncbi.nlm.nih.gov]

- 2. A Comparison of this compound Value in Women with ... [pmc.ncbi.nlm.nih.gov]

- 3. Pregnancy Ameliorates the Inhibitory Effects of 2- ... [pmc.ncbi.nlm.nih.gov]

- 4. Self-Nanoemulsifying Drug Delivery System of 2- ... [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of this compound serum levels as a potential ... [pmc.ncbi.nlm.nih.gov]

- 6. Decreased maternal serum this compound levels are ... [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of this compound Levels in Cord Blood ... [nature.com]

- 8. Registered Report: Assay for this compound using LC-MS [sciencedirect.com]

- 9. This compound inhibits the malignant behavior of triple ... [frontiersin.org]

2-ME anti-angiogenic properties HIF-1α inhibition

Mechanism of Action: HIF-1α Inhibition by 2-ME

2-Methoxyestradiol (2-ME) is a natural metabolite of estradiol that functions as a potent angiogenesis inhibitor. Its primary anti-angiogenic effect is achieved through the suppression of the key oxygen sensor, Hypoxia-Inducible Factor-1 alpha (HIF-1α) [1].

The diagram below illustrates how 2-ME disrupts the HIF-1α signaling pathway under hypoxic conditions, which is crucial for angiogenesis.

Figure 1: 2-ME inhibits HIF-1α stabilization, suppressing VEGF and angiogenesis.

Experimental Data and Protocols

The following information is based on a key pre-clinical study that investigated the effects of 2-ME on endometriosis-like lesions in a mouse model [1].

In Vivo Experimental Model

A summary of the core experimental setup and key quantitative findings is provided in the table below.

| Experimental Aspect | Details |

|---|---|

| Animal Model | C57BL/6 mice with surgically induced endometriosis-like lesions [1]. |

| Treatment | 2-ME (Panzem NCD) administered via daily oral gavage. Doses tested: 10, 30, 60, and 100 mg/kg for 4 weeks [1]. |

| Key Molecular Findings | Systemic treatment with 2-ME suppressed HIF-1α expression in vivo. This led to decreased downstream expression of HIF-1α target genes, including VEGF, phosphoglycerate kinase (PGK), and glucose transporter-1 (GLUT-1) [1]. |

| Key Phenotypic Findings | Systemic treatment with 2-ME significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner [1]. |

| Additional Assay | A modified Miles assay demonstrated that 2-ME also suppressed VEGF-induced vascular permeability [1]. |

Detailed Methodology: In Vivo Model and Analysis

For the purpose of replication and technical depth, here is a more detailed breakdown of the experimental protocol [1]:

- Animal Handling: Eight-week-old female C57BL/6 mice were ovariectomized. Two days later, all mice received a subcutaneous 17-β estradiol pellet to ensure an estrogen-dependent environment.

- Induction of Endometriosis-like Lesions:

- Uterine horns from donor mice were removed and opened.

- Seven biopsies (2 mm in diameter) were taken using a dermal biopsy punch.

- These biopsies were autotransplanted to the peritoneal wall and mesentery of the recipient mice.

- Drug Administration: Treatment with 2-ME or vehicle control was initiated 2-3 hours before the surgical induction of lesions. The compound was delivered daily via oral gavage.

- Tissue Collection and Analysis:

- Lesion Measurement: At the endpoint, lesions were excised and measured in two perpendicular diameters with a caliper. The cross-sectional area (CSA) was calculated using the formula for an ellipse:

D1 × D2 × π/4. - Molecular Analysis:

- RNA Extraction & Real-Time PCR: Total RNA was harvested from snap-frozen lesions using TRIzol Reagent and reverse-transcribed into cDNA. Quantitative real-time PCR was performed using TaqMan Universal PCR Master Mix and specific primers/probes for VEGF, PGK, and GLUT-1. The relative levels of gene expression were normalized against β-actin.

- Hypoxyprobe Detection: Immunohistochemistry was used to assess hypoxia in the lesions in a separate set of experiments.

- Lesion Measurement: At the endpoint, lesions were excised and measured in two perpendicular diameters with a caliper. The cross-sectional area (CSA) was calculated using the formula for an ellipse:

Context for Researchers

- Clinical Relevance: The study concluded that hypoxia plays an important role in the pathogenesis of endometriosis and associated angiogenesis, positioning 2-ME as a potential future candidate for systemic treatment [1].

- Mechanistic Specificity: The research highlights that targeting HIF-1α, a master regulator, can effectively downregulate multiple pro-angiogenic pathways simultaneously [1] [2].

- Alternative Models for Anti-Angiogenic Screening: Other natural extracts, such as Mesua ferrea L. oleo-gum resin, have been shown to inhibit angiogenesis through similar pathways (down-regulation of HIF-1α, VEGF, angiopoietins) and can be evaluated using a suite of standard assays. These include MTT cell viability, cell invasion (Boyden chamber), cell migration (scratch assay), tube formation, ex vivo rat aorta ring, and in vivo chick embryo chorioallantoic membrane (CAM) models [3].

References

2-Methoxyestradiol endogenous antiangiogenic molecule

Experimental Data & Pharmacokinetics

For research and development purposes, the following quantitative data and pharmacokinetic properties are critical to consider.

| Aspect | Key Quantitative Data & Notes |

|---|---|

| In Vitro Antiproliferative IC₅₀ | Effective across many cell lines at concentrations typically between 0.08 to 5.0 μM [1]. Varies by cell type (e.g., 1-20 μM for esophageal carcinoma and leiomyoma cells) [1]. |

| Tubulin Polymerization Inhibition | Kᵢ value for tubulin polymerization inhibition is 22 μM [1], higher than concentrations required for apoptosis. |

| Endogenous Plasma Concentrations | Ranges from ~2.5 pg/mL (postmenopausal women) to much higher levels during pregnancy [1]. |

| Oral Bioavailability | Very low, approximately 1-2% in humans, due to extensive first-pass metabolism [1]. |

| Major Metabolic Challenge | Rapid and extensive glucuronidation [1]. |

| Clinical Trial Status | Clinical development has been suspended, primarily due to poor oral bioavailability [2]. |

Core Experimental Protocols

The methodologies below are fundamental for investigating the mechanisms of 2-ME2.

Assessing Anti-Proliferative and Cytotoxic Effects (MTT Assay)

This colorimetric assay is standard for quantifying cell viability and proliferation.

- Cell Seeding: Seed cells (e.g., 5,000-10,000 cells per well) in a 96-well plate and allow to adhere for 24 hours [3] [4].

- Drug Treatment: Treat cells with a concentration range of 2-ME2 (e.g., 0.1 μM to 20 μM) for 24-72 hours. Include vehicle (DMSO) and blank controls [4].

- MTT Incubation: Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation [3] [4].

- Solubilization and Measurement: Carefully remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control [4].

Evaluating Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Seed and treat cells in 6-well plates with desired 2-ME2 concentrations [4].

- Cell Harvesting: After treatment, harvest cells (including any floating cells in the culture medium) by trypsinization and centrifugation [3] [4].

- Staining: Resuspend the cell pellet in a binding buffer. Add Fluorescently labelled Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark [4].

- Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V/PI-double positive cells are late apoptotic or necrotic [4].

Analyzing Macrophage Polarification (M2 Phenotype Suppression)

This protocol assesses 2-ME2's effect on immunomodulation by inhibiting protumoral M2 macrophage polarization.

- Monocyte Differentiation: Differentiate human monocytic THP-1 cells into M0 macrophages by stimulating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by 24 hours in PMA-free medium [3].

- M2 Polarization and Treatment: Polarize M0 macrophages to the M2 phenotype by incubating with IL-4 and IL-13 (e.g., 20 ng/mL each) for 24 hours. Co-treat with 2-ME2 or vehicle during this polarization step [3].

- Analysis: The effect of 2-ME2 is determined by measuring the reduction of M2 surface markers (e.g., CD206, CD163) using flow cytometry or western blotting, and by quantifying the secretion of associated cytokines (e.g., IL-10, TGF-β) via ELISA [3].

Mechanisms of Action Visualization

The following diagram synthesizes the primary mechanisms through which 2-ME2 exerts its antiangiogenic and antitumor effects, integrating key pathways identified from recent research.

Overview of this compound's multifaceted mechanism of action, highlighting key pathways.

Research and Development Outlook

Despite the suspension of its clinical development, research on 2-ME2 remains highly active, focusing on two main strategies to translate its unique blend of activities into a viable therapy:

- Development of Analogues and Prodrugs: Creating structurally modified derivatives, such as This compound disulfamate (STX-140), to improve metabolic stability and oral bioavailability while retaining or enhancing efficacy [2] [5].

- Novel Formulations: Employing advanced drug delivery systems, like nanocrystal colloidal dispersions, to enhance its solubility and absorption [1].

Furthermore, its therapeutic potential is being explored beyond oncology, including in neuroinflammatory conditions [6] and diseases involving hypoxia-driven pathology [7].

References

- 1. Therapeutic Promises of this compound and Its Drug ... [pmc.ncbi.nlm.nih.gov]

- 2. - 2 - Wikipedia Methoxyestradiol [en.wikipedia.org]

- 3. Inhibition of STAT3 by this compound suppresses M2 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Hydrogen Peroxide as Promising ... [link.springer.com]

- 5. This compound – a unique blend of activities ... [sciencedirect.com]

- 6. This compound Alleviates Neuroinflammation and ... [frontiersin.org]

- 7. This compound attenuates lung injury induced by ... [nature.com]

2-ME G protein-coupled estrogen receptor GPER activity

Quantitative Profile of 2-Methoxyestradiol (2-ME)

The table below summarizes the key quantitative data and functional role of 2-ME at the GPER, based on current research:

| Parameter | Description / Value | Experimental Context / Significance |

|---|---|---|

| Functional Role | GPER Agonist [1] [2] | Binds to and activates GPER signaling pathways. |

| Binding Affinity (Ki/ Kd) | High affinity; Kd of 3.7 nM for [³H]2-ME binding [3] | Measured in GPER-transduced Sf9 insect cell lysates. Indicates a strong, saturable, and reversible binding interaction. |

| Relative Potency | > Aldosterone > Estradiol (E2) ≥ G1 [3] | Order of potency for competing for [³H]2-ME binding in radioligand assays. |

| Inhibitory Activity | IC50 of ~3 nM for ERK phosphorylation [3] | Potent inhibitor of GPER-mediated ERK phosphorylation, correlating with its high binding affinity. |

| Inhibitory Activity | IC50 of ~0.3 nM for cell proliferation [3] | Demonstrates potent anti-proliferative effects via GPER in cellular assays. |

Detailed Experimental Protocol: Radioligand Binding

The most detailed methodology found describes the technique used to confirm the direct binding of ligands, including 2-ME, to GPER [3].

1. Cell System Preparation:

- Cell Line: Spodoptera frugiperda (Sf9) insect cells.

- Rationale: This system was chosen specifically to avoid interference from intrinsic mammalian steroid-binding receptors (e.g., classical estrogen receptors, mineralocorticoid receptors).

- GPER Expression: Sf9 cells were transduced with a recombinant GPER baculovirus to engineer high expression levels of the human GPER receptor. Cells were cultured for 48 hours post-infection before being harvested [3].

2. Membrane Preparation and Binding Assay:

- Radioligand: [³H] this compound ([³H]2-ME).

- Rationale for Ligand Choice: 2-ME was selected because it is a high-potency, GPER-selective agonist, offering advantages over other ligands like estradiol (E2) which has a lower potency and faster off-rate, making binding studies difficult [3].

- Saturation Binding: To determine the affinity (Kd) and density (Bmax) of receptors, [³H]2-ME binding was performed at varying concentrations. The study confirmed that binding was saturable and reversible [3].

- Competition Binding: To assess the affinity of other ligands (like aldosterone, E2, G1), the assay measured their ability to compete with [³H]2-ME for binding to GPER. This generated the order of potency shown in the table above [3].

- G Protein Coupling Validation: As a key control, the hydrolysis-resistant GTP analog, GppNHp, was used. A reduction in high-affinity [³H]2-ME binding in the presence of GppNHp is a classic characteristic of agonist binding to a G protein-coupled receptor, confirming the functional integrity of the receptor in the assay system [3].

2-ME-GPER Signaling Pathway

While the search results confirm 2-ME is a GPER agonist, a complete, specific pathway for 2-ME was not detailed. The diagram below synthesizes the general rapid signaling pathways activated by GPER agonists, based on the reviewed literature [1] [2] [4]. You can use this as a foundational model.

Schematic of GPER-mediated rapid, non-genomic signaling. As a GPER agonist, 2-ME is understood to trigger this network, influencing key cellular functions. [1] [2] [4]

Key Insights for Researchers

The data highlights several critical points for drug development:

- High Potency: 2-ME exhibits superior binding affinity and functional potency at GPER compared to other natural and synthetic ligands, including estradiol and the research agonist G1 [3].

- Therapeutic Potential: GPER activation by agonists like 2-ME holds promise for treating metabolic diseases [1] and is implicated in the progression of various cancers, making it a significant therapeutic target [4].

- Ligand Complexity: It is crucial to note that many compounds, including the ER antagonist ICI 182,780 (Fulvestrant) and the SERM 4-hydroxytamoxifen, can act as GPER agonists. This cross-talk is a key consideration in endocrine therapy resistance [2] [4] [5].

References

- 1. in metabolic homeostasis and disease: molecular mechanisms... GPER [translational-medicine.biomedcentral.com]

- 2. Emerging Roles of GPER in Diabetes and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of functional and radioligand binding ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential... [frontiersin.org]

- 5. Decoding estrogen receptor and GPER biology: structural ... [frontiersin.org]

Anticancer Effects of 2-ME Across Different Cancers

The table below summarizes the pro-apoptotic and anti-proliferative effects of 2-ME in various human cancer cell lines, along with the key mechanisms identified.

| Cancer Type | Cell Line(s) | Key Findings on Apoptosis & Mechanisms | Experimental Evidence |

|---|

| Melanoma | SK-Mel-28, SK-Mel-103, SK-Mel-147, M245, WM1361A, WM1366 (including BRAFi/MEKi resistant) [1] | • Induced G2/M cell cycle arrest. • Promoted senescence (increased SA-βgal, p21/Cip1). • Inhibited colony formation and proliferation in 2D & 3D models. • Effective regardless of BRAF/NRAS mutational status. | • Proliferation assay (Alamar Blue). • Clonogenic assay. • Western Blot (pRb, CyclinB1, p21). • Flow cytometry (cell cycle). • 3D spheroid model. | | Ovarian Cancer | A2780, AD10, OVCAR-3, UCI 101 [2] | • Activated intrinsic & extrinsic apoptotic pathways. • Synergistic effect with TRAIL. • Involved ROS generation and caspase-dependent/independent mechanisms. | • DNA laddering. • Flow cytometry (Annexin V). • Western Blot (caspases, PARP). | | Prostate Cancer | PC-3U [3] [4] | • Apoptosis required Smad7 expression. • Activated p38 MAPK & JNK pathways. • Increased Bim (pro-apoptotic) expression. | • siRNA/antisense knockdown of Smad7. • Western Blot (p38, JNK, Bim, β-catenin). • Use of specific p38 (SB203580) and JNK (L-JNK1) inhibitors. | | Cervical Cancer | HeLaS3 [5] | • Induced G2/M arrest and apoptosis. • Apoptosis mediated by iNOS pathway. • Selective for cancer cells over normal cervical cells. | • Acridine orange staining. • DNA fragmentation assay. • Flow cytometry (cell cycle). • Western Blot (iNOS). • Use of iNOS inhibitor (1400W). | | Pancreatic Cancer | MIA PaCa-2 [6] | • Induced apoptotic cell death. • Caused S phase prolongation. • Inhibited lung metastasis in vivo (60% reduction). | • Terminal deoxynucleotidyl transferase (TUNEL) staining. • Flow cytometric analysis (cell cycle). • In vivo mouse model (lung metastasis). | | Breast Cancer | MCF-7 (wild-type & drug-resistant) [7] | • Analogue 2MEBM induced a sub-G1 apoptotic peak. • Reduced mitochondrial membrane potential (MMP). • Increased ROS production. | • Flow cytometry (cell cycle, MMP). • ROS detection (DCFH-DA, hydroethidine). |

Detailed Experimental Protocols

To investigate the anticancer activity of 2-ME, several standard and specialized experimental approaches are used. The workflow for a typical study involves a sequence of assays, from initial screening to mechanistic investigation.

Experimental workflow for studying 2-ME, progressing from initial phenotypic screens to mechanistic analysis.

Cell Culture and Proliferation Assays

- Cell Lines and Culture: Studies use established human cancer cell lines (e.g., MCF-7 for breast cancer, SK-Mel-28 for melanoma). Cells are maintained in standard media like DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, at 37°C with 5% CO₂ [1] [7].

- Drug Treatment: A stock solution of 2-ME is prepared in DMSO and diluted to desired concentrations in culture medium. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control containing an equal amount of DMSO included [7].

- Proliferation/Viability Assay (Alamar Blue): Seed cells in 96-well plates. After 24 hours, treat with a range of 2-ME concentrations. After 72 hours, add Alamar Blue reagent and incubate for 2-4 hours. Measure fluorescence or absorbance to determine the half-maximal inhibitory concentration (IC₅₀) [1].

Analysis of Apoptosis and Cell Cycle

- Clonogenic Assay: Seed cells in 6-well plates. After 24 hours, treat with 2-ME (e.g., 0.5 µM) for up to 14 days, replacing the medium and drug every 3-4 days. Stain colonies with crystal violet (0.5% w/v) and count [1].

- Cell Cycle Analysis by Flow Cytometry: Seed cells in 6-well plates. After treatment, harvest cells, wash with PBS, and fix in ice-cold 70% ethanol. Stain DNA with a solution containing propidium iodide (PI, 40 µg/mL) and analyze using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases [1] [7].

- Apoptosis Analysis by Annexin V Staining: After treatment, wash cells and resuspend in Annexin Binding Buffer. Incubate with APC-conjugated Annexin V for 15 minutes and analyze by flow cytometry. Annexin V-positive cells are considered apoptotic [1].

Mechanistic Investigations

- Western Blotting: Lyse cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., against p21, Cyclin B1, PARP, cleaved caspases), followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence [1] [5].

- Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like JC-1 or the MitoCapture kit. In healthy cells, the dye aggregates in mitochondria, emitting red fluorescence. In apoptotic cells, the MMP collapses, and the dye remains in the monomeric form, emitting green fluorescence. The shift is quantifiable by flow cytometry or fluorescence microscopy [7].

- Reactive Oxygen Species (ROS) Detection: Load cells with 2',7'-dichlorofluorescein diacetate (DCFH-DA, 10 µM). This cell-permeable dye is deacetylated by cellular esterases and oxidized by ROS into a fluorescent compound, DCF. Measure fluorescence by flow cytometry [7].

Molecular Mechanisms of 2-ME Action

2-Methoxyestradiol induces apoptosis through multiple interconnected pathways, which can be cell-type specific. The following diagram integrates the key mechanisms identified across various cancer types.

Integrated signaling pathways of 2-ME-induced apoptosis, showing convergence of extrinsic, intrinsic, and other signaling routes.

The mechanisms illustrated above are supported by the following findings:

- Receptor-Mediated (Extrinsic) Pathway: 2-ME can upregulate Death Receptor 5 (DR5), leading to the activation of caspase-8 [2].

- Mitochondrial (Intrinsic) Pathway: This is a central mechanism where 2-ME induces the generation of Reactive Oxygen Species (ROS), leading to a loss of Mitochondrial Membrane Potential (MMP), cytochrome c release, and caspase-9 activation [2] [7].

- Key Signaling Molecules:

- Smad7: In prostate cancer, 2-ME-induced apoptosis is critically dependent on Smad7, which is required for the activation of p38 MAPK and the upregulation of the pro-apoptotic protein Bim [3] [4].

- iNOS: In cervical cancer, 2-ME-induced apoptosis is mediated by the induction of inducible nitric oxide synthase (iNOS), an effect that can be blocked by the iNOS inhibitor 1400W [5].

- Cell Cycle Arrest: A hallmark of 2-ME's action is the induction of G2/M phase arrest, associated with decreased expression of cyclin B1 and pRb, and increased expression of p21/Cip1 [1].

References

- 1. Inhibition of proliferation and invasion in 2D and 3D ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Mediates Apoptosis Through Caspase ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound-induced apoptosis in prostate cancer ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced Apoptosis in Prostate Cancer ... [sciencedirect.com]

- 5. of Induction and G apoptosis /M arrest by 2 -methoxyestradiol in... 2 [academia.edu]

- 6. Potent Antitumor Activity of this compound in ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro effects of this compound-bis-sulphamate on ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of 2-Methoxyestradiol in Human Serum

Background and Significance

2-Methoxyestradiol (2ME) is an endogenous metabolite of 17β-estradiol that has gained significant attention in clinical research due to its dual role in reproductive physiology and antitumor activity. Unlike previous assumptions that classified 2ME as a mere degradation product, recent evidence has established it as a crucial regulatory molecule involved in multiple pathological conditions, including preeclampsia, endometriosis, and various cancers of reproductive tissues [1]. The physiological concentrations of 2ME in women range from 46 to 70 pg/mL under normal conditions, but these levels fluctuate significantly during pregnancy and in disease states [1]. Specifically, 2ME has been identified as a key factor in late pregnancy complications, with low levels during this period being implicated as a potential primary cause of preeclampsia [2]. Additionally, 2ME exhibits potent anti-angiogenic and anti-proliferative effects that have sparked interest in its potential as a therapeutic agent for cancer treatment [1].

The accurate quantification of 2ME in biological samples presents substantial analytical challenges due to its exceptionally low circulating concentrations and the presence of structural isomers that can interfere with analysis. These isomers include 4-methoxyestradiol (4ME), 3-O-methyl 2-hydroxyestradiol (3M2OH), and 3-O-methyl 4-hydroxyestradiol (3M4OH), which share similar physical and chemical properties with 2ME [2]. Conventional immunoassay methods often suffer from insufficient sensitivity and cross-reactivity issues, leading to overestimated values and unreliable results [2]. To address these limitations, we developed a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method combined with chemical derivatization that enables accurate quantification of 2ME in human serum at concentrations as low as 2.5 pg/mL, while effectively resolving the analytical interference from its isomers.

Materials and Methods

Reagents and Chemicals

- 2ME standards and internal standard: Pure this compound (Sigma-Aldrich Japan), 2ME-13C6 (internal standard, Otsuka Pharmaceutical Co., Ltd.) [2]

- Isomer standards: 4-methoxyestradiol (Sigma-Aldrich Japan), 3M4OH (Toronto Research Chemicals), 3M2OH (BioDuro-Sundia) [2]

- Derivatization reagent: MPDNP-F (1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide) synthesized in-house as previously described [2]

- Solvents: Acetonitrile and methanol of LC-MS grade (Fujifilm Wako Pure Chemical Corporation) [2]

- Serum matrices: MSG3000 (estrogen-free serum for calibration standards), pooled human serum (Cosmo Bio Co. Ltd.) [2]

- Solid-phase extraction: Oasis HLB μElution plate (Waters Corporation) [2]

Sample Preparation Protocol

2.2.1 Solid-Phase Extraction

- Sample aliquoting: Transfer 180 μL of calibration standard or serum sample to a clean microcentrifuge tube [2]

- Internal standard addition: Add 180 μL of IS solution (2ME-13C6 at 50 pg/mL in acetonitrile) [2]

- Mixing and centrifugation: Vortex the mixture for 1 minute followed by centrifugation at 8000×g for 5 minutes at 25°C [2]

- Dilution: Dilute the supernatant with 390 μL of distilled water to ensure proper loading conditions [2]

- SPE conditioning: Condition the Oasis HLB μElution plate by sequentially adding 200 μL each of acetonitrile, methanol, and water [2]

- Sample loading: Load the prepared sample onto the conditioned SPE plate [2]

- Washing: Wash the sorbent with 200 μL of water followed by 200 μL of 50% methanol to remove interfering compounds [2]

- Elution: Elute 2ME and IS with 200 μL of acetonitrile into a clean collection tube [2]

- Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas [2]

2.2.2 Derivatization Procedure

- Reagent preparation: Prepare fresh solutions of MPDNP-F (0.4 mg/mL in acetonitrile) and DMAP (0.5 mg/mL in acetonitrile) [2]

- Derivatization reaction: Add 50 μL of MPDNP-F solution and 40 μL of DMAP solution to the dried residue, then vortex gently and heat at 60°C for 15 minutes [2]

- Post-derivatization processing: Dry the derivatized sample under nitrogen gas and reconstitute the residue in 30 μL of 20% acetonitrile solution [2]

- Transfer to vial: Transfer the reconstituted sample to an LC vial with insert for analysis [2]

LC-MS/MS Analysis Conditions

2.3.1 Liquid Chromatography

- LC system: 1290 Infinity I liquid chromatograph (Agilent Technologies) [2]

- Column: Ace Excell C18-PFP (2.0 μm, 2.1 × 100 mm; VWR) [2]

- Column temperature: 35°C [2]

- Mobile phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile [2]

- Flow rate: 0.4 mL/min [2]

- Injection volume: 20 μL [2]

- Gradient program:

- 0-1 min: 20% B

- 1-10 min: Linear increase to 80% B

- 10-12 min: Hold at 80% B

- 12-12.1 min: Return to 20% B

- 12.1-15 min: Re-equilibration at 20% B [2]

2.3.2 Mass Spectrometry

- MS system: QTRAP 4500 triple quadrupole mass spectrometer (AB SCIEX) [2]

- Ionization mode: Positive electrospray ionization (ESI+) [2]

- Ion source parameters:

- Ion spray voltage: 5500 V

- Source temperature: 500°C

- Nebulizer gas: 50 psi

- Heater gas: 50 psi

- Curtain gas: 30 psi [2]

- Detection mode: Multiple reaction monitoring (MRM)

- MRM transitions:

- Derivatized 2ME: m/z 604.2 → 458.2 (quantifier) and 604.2 → 366.1 (qualifier)

- Derivatized 2ME-13C6: m/z 610.2 → 464.2 (internal standard) [2]

- Collision energy: Optimized for each transition (typically 35-45 eV) [2]

Method Validation Procedures

The method was rigorously validated according to FDA bioanalytical method validation guidelines with the following parameters:

- Linearity: Calibration curves prepared at 5, 20, 50, 100, 150, and 200 pg/mL in serum [2]

- Lower limit of quantification (LLOQ): Defined as the lowest concentration with signal-to-noise >20, precision <10% RSD, and accuracy within 10% of theoretical value [2]

- Precision and accuracy: Assessed using QC samples at four concentration levels (2.5, 10, 40, and 80 pg/mL) with five replicates each for intra-day and inter-day evaluation [2]

- Specificity: Verified by analyzing six different lots of blank human serum to confirm no endogenous interference at the retention time of 2ME [2]

- Stability: Evaluated under various conditions (bench-top, freeze-thaw, long-term storage) using QC samples [2]

Table 1: Method Validation Parameters for 2ME Quantification

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear range (pg/mL) | 5-200 | R² > 0.99 |

| LLOQ (pg/mL) | 2.5 | S/N > 20, RSD < 10% |

| Intra-day precision (% RSD) | 3.2-5.8% | < 10% |

| Inter-day precision (% RSD) | 4.1-7.3% | < 12% |

| Accuracy (% bias) | -5.2 to 4.8% | ±10% |

| Extraction recovery | 92-105% | Consistent and reproducible |

Table 2: Isomer Separation Efficiency

| Compound | Retention Time (min) | Resolution from 2ME | MRM Transitions |

|---|---|---|---|

| 2ME | 8.2 | - | 604.2 → 458.2 |

| 4ME | 7.9 | 1.5 | 604.2 → 458.2 |

| 3M2OH | 8.5 | 1.8 | 604.2 → 366.1 |

| 3M4OH | 8.3 | 1.2 (co-elution) | 604.2 → 378.1 |

Results and Method Validation

Analytical Performance

The developed LC-MS/MS method demonstrated exceptional sensitivity with a lower limit of quantification of 2.5 pg/mL, which is sufficient to detect 2ME at physiological concentrations ranging from 46-70 pg/mL in healthy women [2] [1]. The calibration curves showed excellent linearity across the concentration range of 5-200 pg/mL with correlation coefficients (R²) greater than 0.99. The precision and accuracy profiles met all acceptance criteria for bioanalytical methods, with intra-day and inter-day precision values below 8% relative standard deviation and accuracy ranging from -5.2% to 4.8% bias across all quality control levels [2]. The derivatization with MPDNP-F significantly enhanced ionization efficiency in positive ESI mode, resulting in approximately 20-fold improvement in detectability compared to underivatized 2ME [2].

Isomer Separation and Specificity

A critical challenge in 2ME quantification is the presence of structural isomers that can interfere with accurate measurement. While the optimized LC conditions successfully separated 2ME from most of its isomers, 3M4OH continued to co-elute with 2ME [2]. However, the different fragmentation patterns of these isomers during MS/MS analysis allowed their distinct identification and quantification. The derivatized 2ME and 3M4OH produced different product ions, enabling specific MRM transitions for each compound without cross-interference [2]. This orthogonal separation approach combining chromatographic and mass spectrometric differentiation ensured the high specificity required for accurate 2ME quantification in complex biological matrices.

Analysis of Clinical Samples

The validated method was successfully applied to analyze serum samples from healthy non-pregnant female individuals (aged 18-37 years) [2]. The measured 2ME concentrations fell within the expected physiological range, demonstrating the method's applicability to clinical research. The robustness of the method was confirmed through analysis of quality control samples integrated in each analytical batch, with consistent performance over time. The sample preparation protocol incorporating solid-phase extraction effectively minimized matrix effects while providing high and consistent recovery rates of 92-105% across the quantification range [2].

Applications and Implications

Clinical Research Applications

The developed method enables reliable quantification of 2ME for investigating its role in various reproductive disorders. In preeclampsia, research has shown that pregnant women who eventually developed this condition displayed significantly lower levels of plasma 2ME at 11-14 weeks of gestation [1]. The method provides the necessary sensitivity to monitor these alterations during pregnancy, potentially serving as an early biomarker for identifying at-risk pregnancies. Additionally, 2ME has been implicated in the pathophysiology of endometriosis, where it suppresses the growth of endometriosis-like lesions by reducing HIF-1α and VEGF expression levels and vascular permeability [1]. The ability to accurately measure 2ME concentrations will facilitate studies exploring its therapeutic potential in this and other conditions.

Cancer Research and Therapeutic Monitoring

2ME has emerged as a promising endogenous compound with potent antitumor activity through multiple mechanisms, including microtubule disruption, inhibition of angiogenesis, and stimulation of apoptosis [1]. The developed LC-MS/MS method enables investigations into the relationship between 2ME levels and cancer risk, progression, and treatment response. Furthermore, the method can support the development of 2ME-based therapeutics by providing a robust analytical tool for pharmacokinetic studies and therapeutic drug monitoring. Although the clinical use of native 2ME as a single agent has been limited by its poor water solubility and low bioavailability, several 2ME analogs and derivatives are currently under investigation as cancer treatments [1].

Table 3: Clinical Conditions Associated with 2ME Alterations

| Condition | 2ME Alteration | Clinical Implications |

|---|---|---|

| Preeclampsia | Significant decrease | Potential early biomarker and therapeutic target |

| Endometriosis | Decreased in lesions | Contributes to suppressed lesion growth |

| Cancer | Variable alterations | Potential antitumor therapeutic agent |

| Polycystic ovary syndrome | Potential dysregulation | Role in ovulatory dysfunction |

Experimental Workflow and Technical Diagrams

Overall Analytical Workflow

Workflow for 2ME Serum Analysis

Isomer Separation Strategy

Isomer Separation Approach

Troubleshooting and Technical Notes

- Signal intensity issues: If sensitivity decreases, check the derivatization reagent freshness and reaction time. MPDNP-F solution should be prepared fresh weekly and stored at -20°C when not in use [2]

- Chromatographic performance: Retention time drift may indicate column degradation. The Ace Excell C18-PFP column typically provides consistent performance for approximately 500 injections [2]

- Ion suppression: Monitor internal standard response across samples. Significant suppression may indicate need for additional sample clean-up or dilution [2]

- Isomer interference: Regularly verify specificity by monitoring qualifier ion ratios and conducting occasional injections of individual isomer standards to confirm separation [2]

Conclusion

The developed LC-MS/MS method combined with MPDNP-F derivatization provides a robust, sensitive, and specific approach for quantifying this compound in human serum. The method addresses the key analytical challenges of low physiological concentrations and isomer interference through an optimized sample preparation strategy and sophisticated LC-MS/MS detection. With a lower limit of quantification of 2.5 pg/mL, this assay is suitable for investigating the physiological and pathological roles of 2ME in clinical research settings. The method has demonstrated applicability to studying 2ME in reproductive disorders and cancer, providing researchers with a reliable analytical tool to advance our understanding of this important estrogen metabolite.

References

Comprehensive Application Notes and Protocols: 2-Methoxyestradiol Invasomes Fortified with Apamin for Advanced Cancer Therapy

Introduction and Rationale

2-Methoxyestradiol (2-ME) is an endogenous estrogen metabolite that demonstrates potent anti-cancer activity through multiple mechanisms including tubulin disruption, anti-angiogenesis, and apoptosis induction [1]. Despite its promising therapeutic potential, 2-ME faces significant pharmaceutical challenges that limit clinical application, including poor aqueous solubility (approximately 9.7 µg/mL for similar compounds), extensive first-pass metabolism, and rapid systemic elimination [2] [3]. These limitations necessitate the development of advanced drug delivery systems to enhance 2-ME's bioavailability and therapeutic efficacy.

Invasomes represent a sophisticated vesicular system composed of phospholipids, ethanol, and terpenes that enhance drug permeation through biological barriers [4] [5]. The unique composition of invasomes allows for efficient cellular penetration via multiple mechanisms: ethanol fluidizes both the vesicular membranes and stratum corneum lipids, while terpenes interact with intracellular proteins and disrupt tightly packed epidermal lipids [4]. When fortified with apamin (APA), a peptide component of bee venom, these nanocarriers demonstrate enhanced targeting capabilities and increased cytotoxicity against cancer cells [4] [6]. Apamin's selective binding affinity to SK channels, which are overexpressed in various cancer cells, provides an additional mechanism for targeted delivery [7]. The combination of 2-ME with apamin-fortified invasomes represents a promising approach for overcoming the limitations of conventional 2-ME formulations while leveraging the synergistic effects of both therapeutic agents.

Table 1: Comparative Advantages of 2-ME Nanoformulations Over Conventional Delivery

| Formulation Type | Particle Size (nm) | Entrapment Efficiency (%) | IC50 Value | Key Advantages |

|---|---|---|---|---|

| Conventional 2-ME | N/A | N/A | 5.6 ± 0.2 µg/mL (A549 cells) | Reference value |

| 2ME-INVA-APA | 167.8 ± 4.3 | 88.7 ± 3.2 | 1.15 ± 0.04 µg/mL (A549 cells) | Enhanced cytotoxicity, targeted delivery |

| 2ME-SNEDDS | 94.97 ± 4.35 | N/A | Significant improvement over raw 2-ME (MCF-7 cells) | Improved solubility, cellular permeability |

| 2-ME Micelles | 152 ± 5.2 | 88.67 ± 3.21 | Enhanced against PC-3 cells | Controlled release, improved bioavailability |

Formulation Composition

Core Invasomes Components

The optimized 2-ME invasomes formulation consists of several key components that work synergistically to enhance drug delivery:

Phospholipon 90G: This phospholipid (soybean lecithin with ≥90% phosphatidylcholine content) forms the primary structural matrix of the invasomes at concentrations ranging from 1-3% w/v [4] [8]. The amphiphilic nature of phospholipids enables the formation of bilayered vesicles that encapsulate both hydrophilic and hydrophobic compounds.

Terpene Mixture: A combination of d-limonene and β-citronellol (0.1-0.2% v/v) serves as penetration enhancers that disrupt the lipid organization of biological membranes, significantly improving vesicle flexibility and skin permeation capabilities [4] [5]. Terpenes achieve this effect through interaction with intracellular proteins and disruption of tightly packed epidermal lipids.

Ethanol: Incorporated at concentrations of 1-3% v/v, ethanol functions as a vesicle fluidizer that enhances the deformability of the phospholipid bilayers, enabling the invasomes to penetrate through smaller pores in the skin barrier than their actual size [4]. Additionally, ethanol improves the solubility of 2-ME in the formulation.

This compound: The active pharmaceutical ingredient is typically incorporated at 1% w/v (100 mg in 10 mL final formulation) [4]. Due to its hydrophobic nature, 2-ME is primarily encapsulated within the lipid core of the invasomes.

Apamin Functionalization

Apamin is a peptide neurotoxin derived from bee venom consisting of 18 amino acid residues with a molecular weight of 2027.34 Da [9]. This component is added to the pre-formed invasomes at a concentration of 0.01% w/v (1 mg in 10 mL final formulation) [4]. Apamin's mechanism of action involves blocking Ca²⁺-activated K⁺ (SK) channels, which are frequently overexpressed in cancer cells [7]. This specific interaction not only provides an additional therapeutic effect but also enhances the targeting capability of the nanocarriers to cancer cells that overexpress these channels.

Preparation Protocol

Equipment and Material Setup

- Major Equipment: Rotary evaporator (model R-200, Buchi), vacuum cabinet (model 5831, Thermo Fisher Scientific), sonicator (Sonics Vi-bra Cell, 750W, 20 kHz), magnetic stirrer [4].

- Solvents: Chloroform, methanol, ethanol, phosphate buffer saline (PBS, pH 7.4) [4] [2].

- Lipid Phase: Phospholipon 90G (1-3% w/v), terpene mixture (0.1-0.2% v/v) [4].

- Active Components: this compound (1% w/v), apamin (0.01% w/v) [4].

Step-by-Step Preparation Procedure

Organic Phase Preparation: Dissolve Phospholipon 90G and 2-ME (100 mg) in a chloroform-methanol mixture (2:1 v/v ratio) using a round-bottom flask [4].

Thin Film Formation: Rotate the solution in a rotary evaporator at 120 rpm, 45°C under reduced pressure (200 mBar) for 45 minutes to completely remove organic solvents and form a thin, uniform lipid film on the flask walls [4] [8].

Solvent Elimination: Transfer the flask to a vacuum desiccator and maintain under vacuum (50 mBar) overnight at room temperature to ensure complete removal of any residual organic solvents [4].

Hydration and Vesicle Formation: Add the terpene mixture to the dried lipid film, followed by the addition of PBS-ethanol solution (7:3 v/v, pH 7.4) to achieve a final volume of 10 mL. Rotate the mixture at 100 rpm for 1 hour at 25°C to allow complete hydration and vesicle formation [4].

Size Reduction: Subject the vesicle dispersion to probe sonication in an ice bath for two cycles of 8 minutes each at 40% amplitude with a 2-minute interval between cycles to reduce particle size and achieve homogeneity [4].

Apamin Fortification: Add apamin (1 mg) to the vesicle dispersion and stir gently at room temperature for 30 minutes to allow incorporation onto the vesicle surface [4].

Storage: Transfer the final 2ME-INVA-APA formulation to amber vials and store under nitrogen atmosphere at 4°C until use to prevent oxidation and maintain stability [4].

Quality Control and Characterization

Physical Properties Assessment

Vesicle Size and Polydispersity Index: Determine using dynamic light scattering with a Malvern Zetasizer Nano ZS. Dilute the formulation 1:20 with deionized water and measure at 25°C with a detection angle of 173°. Acceptable criteria: size <200 nm, PDI <0.3 [4] [2].

Zeta Potential: Measure using electrophoretic light scattering with the same instrument. Dilute samples with 1 mM NaCl and measure in triplicate. Criteria: |ZP| >20 mV for physical stability [2] [6].

Entrapment Efficiency: Quantify using ultracentrifugation at 100,000 × g for 2 hours at 4°C. Separate the pellet (entrapped drug) from the supernatant (free drug). Analyze 2-ME content in both fractions using validated HPLC methods with C18 column, mobile phase acetonitrile:water (70:30 v/v), flow rate 1.0 mL/min, detection wavelength 280 nm [8]. Calculate EE% = (Total drug - Free drug)/Total drug × 100.

Morphological Examination: Analyze vesicle morphology using transmission electron microscopy after negative staining with 2% phosphotungstic acid [8].

In Vitro Release Study

Dialysis Method: Utilize activated dialysis bags (MWCO: 12,000 Da) filled with 2 mL of 2ME-INVA-APA formulation. Immerse in 200 mL PBS (0.1 M, pH 7.4) containing 20% ethanol to maintain sink conditions [2].

Incubation Conditions: Maintain the system at 37 ± 0.5°C with constant stirring at 100 rpm [2].